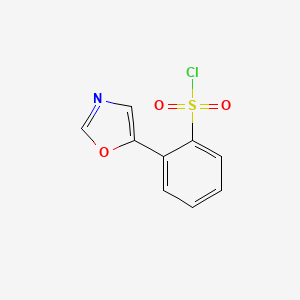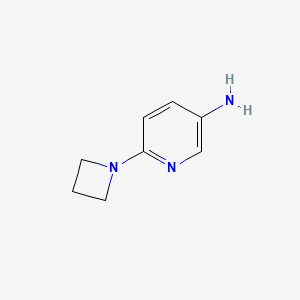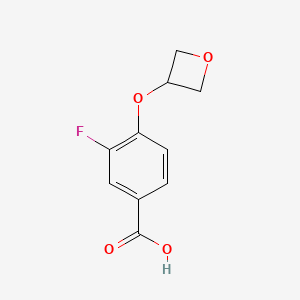
3-氟-4-(氧杂环丙氧基)苯甲酸
描述
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid, commonly known as FOBA, is a compound that has been the center of attention in scientific research in recent years. It has a molecular formula of C10H9FO4 and a molecular weight of 212.17 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is defined by its molecular formula, C10H9FO4 . The average mass is 212.174 Da and the monoisotopic mass is 212.048492 Da .科学研究应用
荧光探测
衍生物 3-氟-4-(氧杂环丙氧基)苯甲酸具有氟化结构,可能类似于 HPF 和 APF 等荧光团,旨在选择性检测高反应性氧 (hROS),如羟基自由基和过氧化物酶的反应性中间体。这些荧光团虽然本身不具有荧光性,但与 hROS 反应后会产生荧光素,从而可以区分和可视化生物系统中的这些物质 (Setsukinai et al., 2003)。
生物活性分子合成
由于存在氟苯基基团等药效基团,3-氟-4-(氧杂环丙氧基)苯甲酸等氟化化合物在合成新的生物活性分子中具有价值。这些结构作为创建具有潜在抗菌活性的化合物的基础,表明此类衍生物在开发新型治疗剂中的作用 (Holla, Bhat & Shetty, 2003)。
芳香代谢物的检测
氟代苯甲酸的结构特性有助于代谢途径的检测和分析。例如,在产甲烷菌群中,氟代化合物用于追踪间甲酚的代谢物,证明了它们在理解复杂的生物降解过程中的潜力 (Londry & Fedorak, 1993)。
表征和热学研究
结构与 3-氟-4-(氧杂环丙氧基)苯甲酸相似的氟代苯甲酸衍生物一直是广泛表征和热学研究的主题。这些研究揭示了分子相互作用和相行为的复杂细节,增强了我们在分子水平上对材料性质的理解 (Wei et al., 2013; Fouzai et al., 2018)。
锂化和取代反应
3-氟-4-(氧杂环丙氧基)苯甲酸的结构框架可能使其适用于锂化和随后的取代反应。这些反应是有机合成中的基础,提供了创建具有多种功能的各种复杂分子的途径 (Bennetau et al., 1995)。
作用机制
Target of Action
The primary targets of a compound like “3-Fluoro-4-(oxetan-3-yloxy)benzoic acid” would typically be specific proteins or enzymes within a cell that the compound can bind to and exert its effects .
Mode of Action
The compound “3-Fluoro-4-(oxetan-3-yloxy)benzoic acid” would interact with its targets through chemical bonds, often leading to a change in the shape or function of the target protein or enzyme .
Biochemical Pathways
The compound “3-Fluoro-4-(oxetan-3-yloxy)benzoic acid” could affect various biochemical pathways depending on its specific targets. These effects could lead to changes in cellular processes such as metabolism, signal transduction, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-Fluoro-4-(oxetan-3-yloxy)benzoic acid” would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .
Result of Action
The molecular and cellular effects of “3-Fluoro-4-(oxetan-3-yloxy)benzoic acid” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "3-Fluoro-4-(oxetan-3-yloxy)benzoic acid" .
安全和危害
生化分析
Biochemical Properties
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. The nature of these interactions can vary, with some involving covalent bonding while others may involve non-covalent interactions such as hydrogen bonding or van der Waals forces. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, thereby modulating their activity. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is crucial for determining its therapeutic window and potential side effects.
Metabolic Pathways
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, thereby altering their concentrations within the cell. These effects on metabolic pathways are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid within tissues can also affect its overall biological activity and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is an important factor that influences its activity and function . This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-fluoro-4-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVPHSYHHOVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)
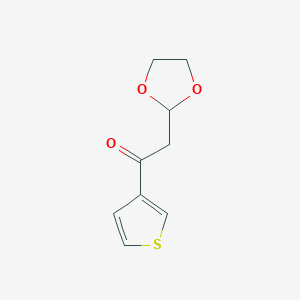
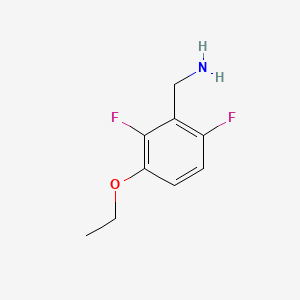
![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)

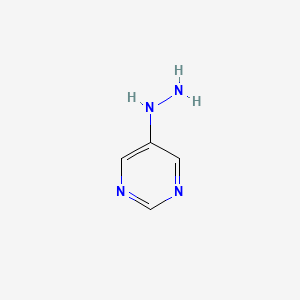
![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)
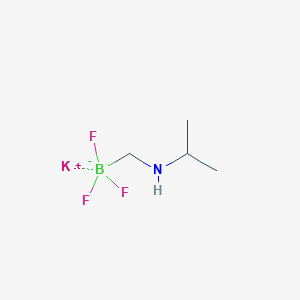
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)
